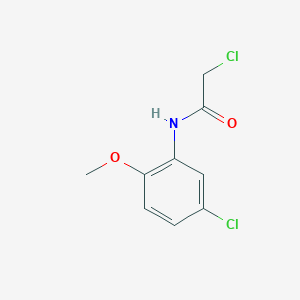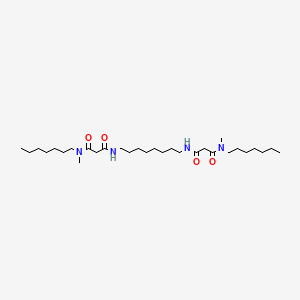
Flurantel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flurantel is a chemical compound with the molecular formula C19H12F6N2O7 and a molecular weight of 494.2982 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Flurantel can be synthesized through several routes. One common method involves the reaction of tetrafluoroethylene with sulfur trioxide to produce tetrafluoroethane-β-sultone, which is then isomerized to fluorosulfonyldifluoroacetyl fluoride . This intermediate is further reacted with other reagents to produce this compound. Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity while maintaining safety and environmental standards .
Chemical Reactions Analysis
Flurantel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include sulfur trioxide, tetrafluoroethylene, and various reducing and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Flurantel has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorinated compounds and as a reagent in various chemical reactions.
Industry: This compound is used in the production of fluorinated polymers and other industrial products.
Mechanism of Action
The mechanism of action of Flurantel involves its interaction with specific molecular targets and pathways. It can act as a fluorescent probe, allowing researchers to visualize and study biological processes in real-time . The compound’s unique structure enables it to interact with various biomolecules, facilitating its use in bioorthogonal reactions and other applications .
Comparison with Similar Compounds
Flurantel can be compared with other fluorinated compounds, such as fluorosulfonyldifluoroacetyl fluoride and tetrafluoroethane-β-sultone . While these compounds share some similarities in their chemical structure and reactivity, this compound’s unique properties make it particularly valuable in specific applications. For example, its ability to undergo bioorthogonal reactions sets it apart from other fluorinated compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple fields.
Properties
CAS No. |
30533-89-2 |
|---|---|
Molecular Formula |
C19H12F6N2O7 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
[3-acetyloxy-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-nitrophenyl] acetate |
InChI |
InChI=1S/C19H12F6N2O7/c1-8(28)33-14-4-3-13(27(31)32)16(34-9(2)29)15(14)17(30)26-12-6-10(18(20,21)22)5-11(7-12)19(23,24)25/h3-7H,1-2H3,(H,26,30) |
InChI Key |
YRPPAQRAYJVJOS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])OC(=O)C)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])OC(=O)C)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Key on ui other cas no. |
30533-89-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


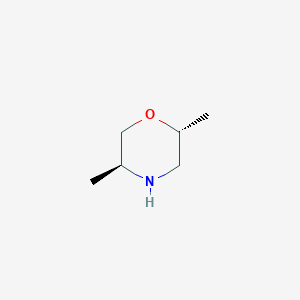
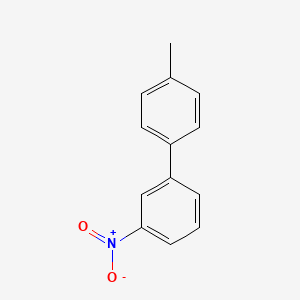


![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)
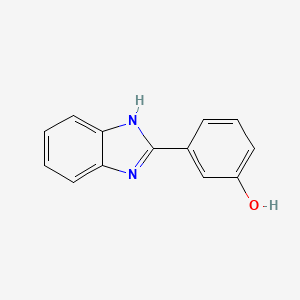

![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)
